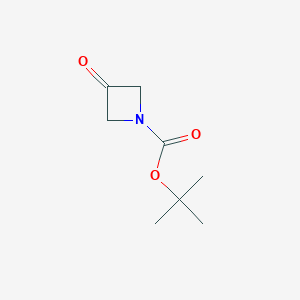
Quat-dtz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quat-dtz is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a quaternary ammonium compound that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of Quat-dtz is not fully understood. However, it is believed that it forms stable complexes with heavy metal ions, which can be detected using various analytical techniques. The exact nature of these complexes is still under investigation, and further research is needed to fully understand the mechanism of action of Quat-dtz.
Efectos Bioquímicos Y Fisiológicos
Quat-dtz has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has no significant impact on cell viability. This makes it a useful tool for studying the effects of heavy metals on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quat-dtz has several advantages for use in lab experiments. It is a highly selective reagent that can be used to detect trace amounts of heavy metals. It is also relatively easy to synthesize and can be used in a wide range of applications. However, Quat-dtz also has some limitations. It is not suitable for the detection of all heavy metals, and its mechanism of action is not fully understood. Additionally, it may not be suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on Quat-dtz. One area of interest is the development of new materials for use in catalysis, electrochemistry, and sensors. Another area of interest is the study of the mechanism of action of Quat-dtz and the development of new methods for the detection of heavy metals. Additionally, further research is needed to fully understand the biochemical and physiological effects of Quat-dtz and its potential applications in vivo.
Conclusion:
Quat-dtz is a chemical compound that has several potential applications in scientific research. It is a highly selective reagent that can be used to detect trace amounts of heavy metals. It is also relatively easy to synthesize and can be used in a wide range of applications. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in vivo.
Métodos De Síntesis
Quat-dtz can be synthesized using a specific method that involves the reaction between dithizone and a quaternary ammonium salt. This method results in the formation of a yellow-orange powder that is highly soluble in water. The synthesis of Quat-dtz is relatively straightforward and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Quat-dtz has several potential applications in scientific research. It has been used as a selective and sensitive reagent for the determination of trace amounts of heavy metals. It can also be used as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, Quat-dtz has been used in the development of new materials for use in catalysis, electrochemistry, and sensors.
Propiedades
Número CAS |
147511-30-6 |
|---|---|
Nombre del producto |
Quat-dtz |
Fórmula molecular |
C23H29IN2O4S |
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
[(2S,3S)-3-acetyloxy-2-(4-ethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C23H29N2O4S.HI/c1-6-25(4,5)24-19-10-8-9-11-20(19)30-22(21(23(24)27)29-16(3)26)17-12-14-18(15-13-17)28-7-2;/h8-15,21-22H,6-7H2,1-5H3;1H/q+1;/p-1/t21-,22+;/m1./s1 |
Clave InChI |
BEDWQXMBYGXHSO-NSLUPJTDSA-M |
SMILES isomérico |
CC[N+](C)(C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
SMILES |
CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
SMILES canónico |
CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-] |
Sinónimos |
3-(acetyloxy)-5-(2-(trimethylammonium)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one quat-DTZ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)










